molecular formula C12H13Cl2N3O B7560476 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

Cat. No. B7560476
M. Wt: 286.15 g/mol
InChI Key: NVYKRIODZBEWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea, also known as A771726, is a small molecule drug that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system.

Mechanism of Action

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukins and interferons. By blocking JAK activity, this compound reduces the production of inflammatory cytokines and prevents their effects on immune cells. This leads to a reduction in inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and has a half-life of around 5-6 hours. This compound is extensively metabolized in the liver and excreted in the urine. In preclinical studies, this compound has been shown to have dose-dependent effects on cytokine production and immune cell function. In clinical trials, this compound has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, this compound also has some limitations. It is a JAK inhibitor, which means that it may have off-target effects on other signaling pathways that are regulated by JAK enzymes. It may also have limited efficacy in some autoimmune diseases that are not primarily driven by cytokine signaling.

Future Directions

There are several future directions for the development of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea and other JAK inhibitors. One direction is the development of more selective JAK inhibitors that target specific JAK enzymes and have fewer off-target effects. Another direction is the combination of JAK inhibitors with other drugs that target different signaling pathways in the immune system. This may lead to synergistic effects and improved efficacy in the treatment of autoimmune diseases. Finally, the use of JAK inhibitors in combination with biomarkers may allow for personalized medicine approaches in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea involves the reaction of 3,4-dichloroaniline with 1-cyanopropan-2-yl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 30%.

Scientific Research Applications

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has demonstrated efficacy in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

1-(1-cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O/c1-8(5-6-15)17(2)12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7-8H,5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKRIODZBEWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.